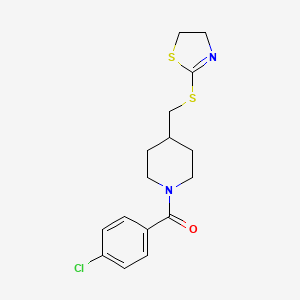

(4-Chlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2OS2/c17-14-3-1-13(2-4-14)15(20)19-8-5-12(6-9-19)11-22-16-18-7-10-21-16/h1-4,12H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVDBQJRTOHJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug).

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of medicinal and biological properties.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, leading to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biological Activity

The compound (4-Chlorophenyl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a thiazole ring , a piperidine moiety , and a chlorophenyl group , which are known to contribute to various pharmacological effects. The synthesis typically involves multi-step reactions starting from thiazole precursors and incorporating chlorinated phenyl groups through electrophilic aromatic substitution techniques.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including our compound of interest. For example:

- In vitro studies demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin in some assays, indicating its potential as an anticancer agent .

- Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells, triggering cell cycle arrest at the G1 phase while decreasing cell populations in the G2/M phase .

Antimicrobial Activity

Thiazole compounds have also been investigated for their antimicrobial properties:

- In a comparative study, certain thiazole derivatives showed moderate antibacterial activity against Gram-positive bacteria with MIC values ranging from 100 to 400 μg/mL . However, the antifungal activity was more pronounced in some derivatives, suggesting potential applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their structural components:

- The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxic activity. For instance, modifications at specific positions on the phenyl ring can enhance binding affinity to target proteins involved in cancer progression .

- Studies suggest that the thiazole nucleus is essential for maintaining biological activity, with specific substitutions leading to enhanced potency against various targets .

Case Studies

- Anticancer Efficacy : A study involving a series of thiazole derivatives found that one compound exhibited an IC50 of 1.61 µg/mL against cancer cell lines, significantly outperforming conventional drugs .

- Antimicrobial Screening : Another investigation assessed multiple thiazole derivatives against a panel of pathogens, revealing that certain compounds had MIC values lower than those of established antibiotics, indicating their potential as new antimicrobial agents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen exhibits basicity (pKa ~10–11), facilitating alkylation or acylation reactions. For example:

-

Reaction with chloroacetyl chloride yields acylated derivatives under anhydrous sodium acetate conditions .

-

N-alkylation using benzyl halides or substituted alkyl halides proceeds via SN2 mechanisms in polar aprotic solvents like DMF .

Table 1: Representative Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | NaOAc, reflux, 3h | Acylated piperidine derivative | 85 | |

| Benzyl bromide | DMF, K₂CO₃, 4h | N-benzylpiperidine analog | 78 |

Thioether Oxidation

The thioether (-S-CH₂-) bridge is susceptible to oxidation:

-

H₂O₂/CH₃COOH oxidizes the sulfur to sulfoxide (R-S(=O)-R') at 0–5°C.

-

KMnO₄/H⁺ under vigorous conditions forms sulfone (R-SO₂-R').

Key Data:

-

Sulfoxide formation: λmax shift from 270 nm to 285 nm (UV-Vis).

-

Sulfone stability: Decomposition >200°C (DSC).

Dihydrothiazole Ring Functionalization

The 4,5-dihydrothiazole ring undergoes ring-opening or substitution:

-

Acid hydrolysis (HCl/H₂O) cleaves the thiazole ring to form thiol intermediates .

-

Coupling with diazonium salts introduces arylazo groups at the C2 position .

Example Reaction Pathway:

-

Diazotization of 4-chloroaniline → diazonium chloride.

-

Coupling with dihydrothiazole → 2-(4-chlorophenylazo)-4,5-dihydrothiazole .

Carbonyl Group Reactivity

The methanone (C=O) group participates in:

-

Condensation reactions with hydrazines to form hydrazones (e.g., with 2,4-dinitrophenylhydrazine).

-

Grignard additions (e.g., CH₃MgBr) to produce tertiary alcohols .

Table 2: Carbonyl-Dependent Reactions

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Hydrazone formation | NH₂NH₂ | Hydrazone derivative | EtOH, Δ, 2h |

| Nucleophilic addition | CH₃MgBr | 1-(4-chlorophenyl)ethanol | THF, 0°C |

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group directs electrophiles to para positions:

Thermodynamic Data:

Thiazole Ring Modifications

The dihydrothiazole moiety participates in cycloadditions and alkylation:

-

1,3-Dipolar cycloaddition with nitrile oxides forms isoxazoline hybrids .

-

Alkylation at the sulfur atom using methyl iodide forms sulfonium salts .

Reductive Transformations

-

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.

-

LiAlH₄ reduces the thiazole ring to a thiolane (saturated 5-membered ring) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

-

C-S bond cleavage in the thioether bridge, generating thiyl radicals.

-

Dimerization via radical recombination (confirmed by ESR).

Comparison with Similar Compounds

BIBB 515: (4-Chlorophenyl)-[4-[[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]methylidene]piperidin-1-yl]methanone

- Structural Differences: BIBB 515 replaces the dihydrothiazole ring in the target compound with a dihydrooxazole (oxazoline) group. Oxygen in oxazole vs.

- Biological Activity : BIBB 515 is a 2,3-oxidosqualene cyclase (OSC) inhibitor, targeting lipid metabolism pathways. The sulfur atom in the target compound may enhance hydrophobic interactions or alter substrate binding compared to BIBB 515’s oxazole .

- Molecular Weight : BIBB 515 (C25H23ClN2O2, ~437 g/mol) is heavier than the target compound (estimated C17H18ClN2OS2, ~377 g/mol), suggesting differences in bioavailability or logP.

(2-Fluorophenyl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone

- Structural Differences : Features a 2-fluorophenyl group instead of 4-chlorophenyl and a furan-based thioether. Fluorine’s electronegativity may increase metabolic stability, while furan’s oxygen introduces polarity .

- Analytical Data: Molecular weight 333.4 g/mol (C18H20FNO2S), significantly lighter than the target compound. The absence of a dihydrothiazole ring reduces steric bulk .

Compound 28: (2-Fluoro-5-hydroxyphenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone

- Structural Differences : Incorporates a trifluoromethylpyridyl group and hydroxylated phenyl ring. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism .

- Analytical Data : HRMS m/z 592.18683 (C32H29F3N3O3S), confirming precise mass alignment. HPLC retention time (13.265 min) suggests moderate polarity, which the target compound may exceed due to its thiazole ring .

[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl][4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone

((3r,5r,7r)-Adamantan-1-yl)(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)methanone

- Structural Differences : Adamantane and pyrazole moieties introduce rigidity and bulk. The 4-chlorophenyl thioether is retained, but the pyrazole replaces piperidine, altering conformational flexibility .

- Predicted Properties : Boiling point 525.3°C, density 1.41 g/cm³. The adamantane group likely enhances thermal stability compared to the target compound .

Comparative Analysis Table

Key Findings and Implications

Metabolic Stability : Fluorinated analogs (e.g., Compound 28) exhibit higher metabolic resistance due to trifluoromethyl groups, whereas the target compound’s chlorine and sulfur could offer alternative stability mechanisms .

Solubility vs. Permeability : Hydroxyl groups (e.g., in ’s compound) improve solubility but may limit blood-brain barrier penetration, a trade-off absent in the target compound .

Synthetic Feasibility : Thioether and dihydrothiazole moieties in the target compound likely require specialized coupling reagents, contrasting with adamantane-based syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.